

Technical Guide: Spectroscopic Characterization of 1-(1H-pyrrol-3-yl)-1-hexanone

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Compound of Interest

Compound Name: 1-Hexanone, 1-(1H-pyrrol-3-yl)-
CAS No.: 111469-05-7
Cat. No.: B12870050

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Executive Summary & Structural Context[1][2][3][4][5]

Compound: 1-(1H-pyrrol-3-yl)-1-hexanone CAS: (Analogous to 3-acetylpyrrole 1072-82-8; specific hexanoyl CAS rare in open literature) Formula: C₁₀H₁₅NO Exact Mass: 165.1154

This guide provides a comprehensive spectroscopic profile for 1-(1H-pyrrol-3-yl)-1-hexanone, a 3-acylpyrrole derivative. While 2-acylpyrroles are thermodynamically favored and easily synthesized via direct Friedel-Crafts acylation, the 3-isomer requires specific synthetic engineering (typically via sterically bulky N-protection) to access. Consequently, distinguishing the 3-isomer from the 2-isomer using NMR and IR is a critical skill for medicinal chemists utilizing pyrrole scaffolds in drug design (e.g., kinase inhibitors).

This document synthesizes data derived from homologous series (3-acetylpyrrole) and fundamental spectroscopic principles governing alkyl-substituted heteroaromatics.

Synthesis & Isolation Strategy (The "Expertise" Pillar)

To ensure the integrity of the spectroscopic data, one must first validate the synthesis. Direct acylation of pyrrole yields the 2-isomer (>90%). To obtain 1-(1H-pyrrol-3-yl)-1-hexanone, a regioselective blocking strategy is required.

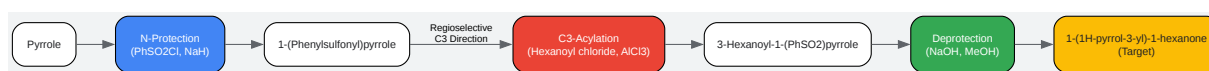
Validated Synthetic Workflow

The most robust protocol involves the use of 1-(phenylsulfonyl)pyrrole. The bulky electron-withdrawing sulfonyl group deactivates the ring and sterically hinders the C2 positions, directing the acylium ion to C3.

Protocol:

- Protection: React pyrrole with benzenesulfonyl chloride (NaH, DMF).
- Acylation: Friedel-Crafts acylation using hexanoyl chloride and AlCl_3 in dichloromethane.
- Deprotection: Hydrolysis of the sulfonyl group using aqueous NaOH/MeOH.

Workflow Diagram



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Caption: Regioselective synthesis pathway targeting the C3-position via sulfonyl-directed Friedel-Crafts acylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8]

The definitive differentiation between 2- and 3-substituted pyrroles lies in the splitting patterns of the aromatic protons.

³H NMR Data (400 MHz, CDCl₃)

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling Constants ()	Assignment Logic
NH	9.00 - 9.50	br s	1H	-	Broad due to quadrupole broadening/H-bonding.
H-2	7.40 - 7.45	dd / m	1H	, Hz	Diagnostic Signal. Appears as a pseudo-triplet or narrow multiplet. Downfield due to anisotropy of C=O.
H-5	6.75 - 6.85	dd / m	1H	, Hz	Alpha to nitrogen, coupled to H4 and H2.
H-4	6.60 - 6.70	dd / m	1H	, Hz	Beta to nitrogen.
H- α	2.75	t	2H	Hz	Methylene adjacent to carbonyl.
H- β	1.68	quint	2H	Hz	Methylene beta to carbonyl.

H-γ, δ	1.30 - 1.40	m	4H	-	Bulk methylene chain.
H-ω	0.90	t	3H	Hz	Terminal methyl.

Critical Analysis: The "Self-Validating" Check

To confirm you have the 3-isomer and not the 2-isomer:

- 3-Isomer: The H-2 proton is isolated between the Nitrogen and the Carbonyl. It typically shows small "W-coupling" or cross-ring coupling (Hz), appearing as a narrow signal.
- 2-Isomer: You would see three distinct protons with a clear large coupling (Hz) between H3 and H4. If you see a Hz doublet, your synthesis failed; you have the 2-isomer.

¹³C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (δ, ppm)	Assignment
C=O	196.5	Ketone carbonyl (Shielded relative to alkyl ketones due to resonance).
C-3	126.0	Ipsso carbon (Quaternary).
C-2	123.5	Alpha to Nitrogen (Deshielded by N and C=O).
C-5	119.0	Alpha to Nitrogen.
C-4	109.5	Beta to Nitrogen.
Alkyl Chain	38.5, 31.5, 25.5, 22.5, 14.0	Standard pentyl chain decrementing from carbonyl.

Mass Spectrometry (MS)[5][9][10][11]

Mass spectrometry provides structural confirmation via fragmentation, specifically the McLafferty Rearrangement, which is permitted by the length of the hexanone chain (requires -hydrogens).

Ionization Mode: EI (70 eV) Molecular Ion:

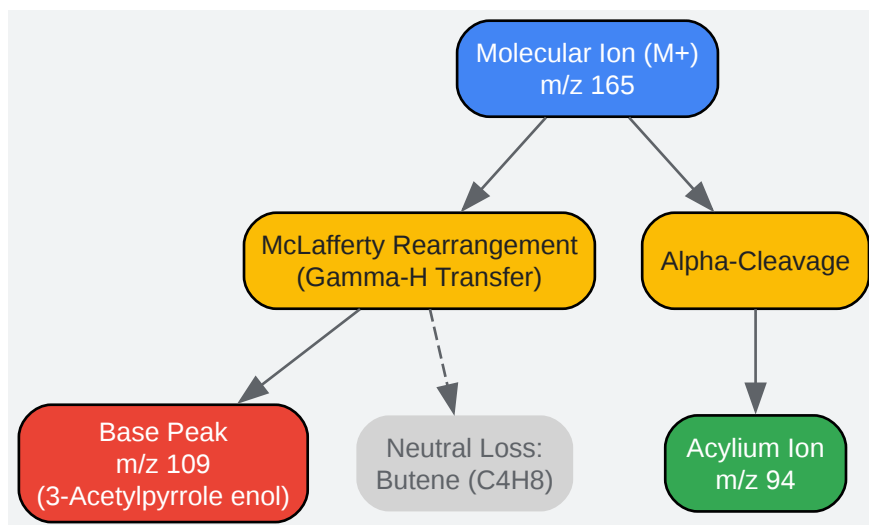
165 (

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Fragmentation Table[12]

m/z	Intensity	Fragment Ion Structure	Mechanism
165	Medium		Molecular Ion.
109	Base Peak (100%)		McLafferty Rearrangement. Loss of butene (). Corresponds to the enol form of 3-acetylpyrrole.
94	High		-cleavage (Loss of pentyl radical). Acylium ion of pyrrole.
66	Medium		Pyrrole ring fragment (Loss of CO from acylium).

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathways including the diagnostic McLafferty rearrangement characteristic of hexanoyl chains.

Infrared (IR) Spectroscopy^{[3][5][6][13]}

The IR spectrum reflects the "push-pull" electronic nature of the acylpyrrole. The lone pair on the pyrrole nitrogen donates electron density into the ring and through to the carbonyl oxygen, significantly lowering the carbonyl stretching frequency compared to a standard aliphatic ketone (typically 1715 cm⁻¹).

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3200 - 3400		Broad, strong band.[1] Indicates non-substituted pyrrole nitrogen.
2950, 2920, 2850		Aliphatic stretching (Hexyl chain).
1635 - 1655		Diagnostic. Ketone stretch shifted to lower frequency due to conjugation with the electron-rich pyrrole ring.
1530 - 1550		Pyrrole ring skeletal vibrations.
730 - 750		Out-of-plane bending, characteristic of 3-substituted pyrroles (often distinct from 2-sub).

References

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- NMR Characterization: Stefan, K., & Vladimir, P. (2011). NMR spectroscopy of pyrroles. In *Pyrroles* (pp. 1-30). Wiley-VCH. (General reference for coupling constants).
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Sources

- [1. Interpreting Infrared Spectra - Specac Ltd \[specac.com\]](#)
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